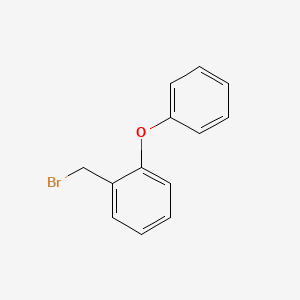
1-(Bromomethyl)-2-phenoxybenzol
Übersicht
Beschreibung
1-(Bromomethyl)-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromomethyl group and a phenoxy group
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
1-(Bromomethyl)-2-phenoxybenzene is a brominated compound that has been used in the synthesis of various organic compounds Brominated compounds like this are often used in the formation of carbon-carbon bonds in organic synthesis, suggesting that its targets could be various organic substrates .
Mode of Action
The mode of action of 1-(Bromomethyl)-2-phenoxybenzene is primarily through its reactivity as a brominated compound. In organic synthesis, it can participate in reactions such as the Suzuki-Miyaura cross-coupling . In this reaction, the bromine atom in 1-(Bromomethyl)-2-phenoxybenzene is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Biochemical Pathways
For example, they can be involved in the synthesis of complex organic molecules, potentially affecting pathways related to the metabolism or function of these molecules .
Pharmacokinetics
The pharmacokinetics of 1-(Bromomethyl)-2-phenoxybenzene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
The result of the action of 1-(Bromomethyl)-2-phenoxybenzene would depend on the specific context of its use. In organic synthesis, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of 1-(Bromomethyl)-2-phenoxybenzene can be influenced by various environmental factors. For example, the efficiency of its use in reactions like the Suzuki-Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Biochemische Analyse
Biochemical Properties
1-(Bromomethyl)-2-phenoxybenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 involves the oxidation of the bromomethyl group, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to modifications in their structure and function.
Cellular Effects
The effects of 1-(Bromomethyl)-2-phenoxybenzene on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell signaling cascades . Additionally, 1-(Bromomethyl)-2-phenoxybenzene can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can have downstream effects on cellular metabolism, including alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 1-(Bromomethyl)-2-phenoxybenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 1-(Bromomethyl)-2-phenoxybenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-(Bromomethyl)-2-phenoxybenzene can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of by-products that may have different biological activities compared to the parent compound. Additionally, long-term exposure to 1-(Bromomethyl)-2-phenoxybenzene can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Bromomethyl)-2-phenoxybenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biological changes . For instance, high doses of 1-(Bromomethyl)-2-phenoxybenzene have been associated with toxic effects, including cellular damage and apoptosis . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
1-(Bromomethyl)-2-phenoxybenzene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I metabolic reactions, including oxidation and reduction, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The metabolic pathways of 1-(Bromomethyl)-2-phenoxybenzene can influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of 1-(Bromomethyl)-2-phenoxybenzene within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 1-(Bromomethyl)-2-phenoxybenzene can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-(Bromomethyl)-2-phenoxybenzene is crucial for its biological activity. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For instance, the presence of specific targeting signals can direct 1-(Bromomethyl)-2-phenoxybenzene to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of the compound within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-phenoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-phenoxybenzyl alcohol using bromine or a brominating agent such as phosphorus tribromide (PBr₃) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{OH} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-2-phenoxybenzene may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-2-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-phenoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-phenoxybenzene: Similar structure but with the bromomethyl group at the para position relative to the phenoxy group.
Uniqueness: 1-(Bromomethyl)-2-phenoxybenzene is unique due to the specific positioning of the bromomethyl and phenoxy groups, which can influence its reactivity and the types of reactions it undergoes. The ortho-substitution pattern can lead to different steric and electronic effects compared to its para-substituted analogs.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRIQBOWLXRKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301668 | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-72-5 | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
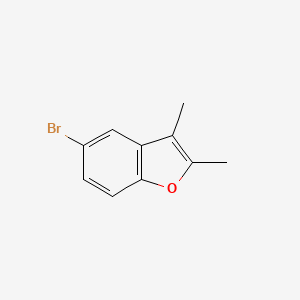
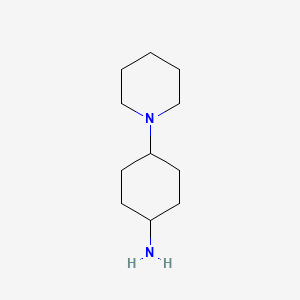
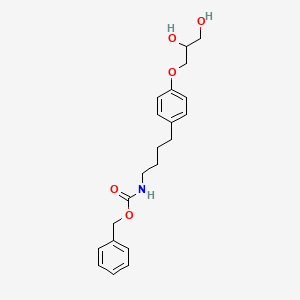
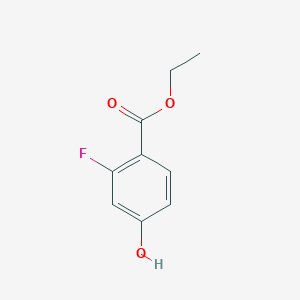
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)
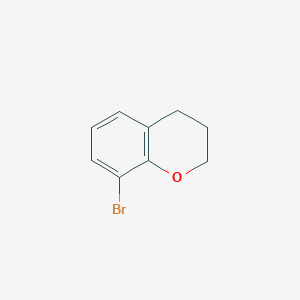
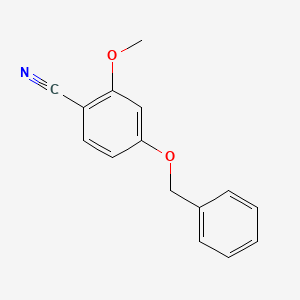
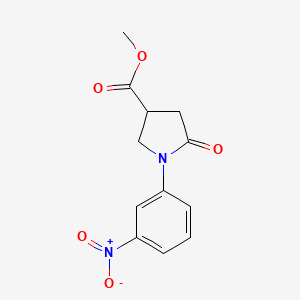

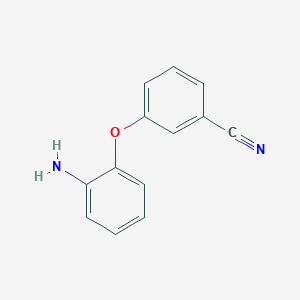
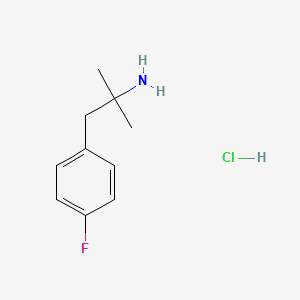
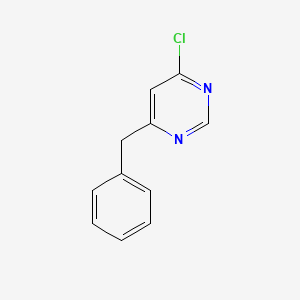
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)
